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Compound of Interest

Compound Name: 3,3-Diphenylpropylamine

Cat. No.: B135516 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,3-Diphenylpropylamine and its derivatives are crucial structural motifs found in

a variety of pharmacologically active compounds. These molecules serve as key intermediates

in the synthesis of drugs such as Fesoterodine and Tolterodine, which are known muscarinic

receptor antagonists used for treating urinary incontinence[1]. They are also building blocks for

antihypertensive agents like Lercanidipine[2][3]. The synthetic protocols outlined below provide

a robust and scalable pathway for accessing these important pharmaceutical intermediates.

The primary route described involves a Friedel-Crafts alkylation, followed by nitrile reduction

and subsequent N-alkylation.

Overall Synthesis Workflow
The synthesis is typically a three-step process starting from cinnamonitrile and benzene. This

method avoids the use of highly corrosive or hazardous reagents like thionyl chloride and

expensive borohydrides, simplifying the operational process and reducing production costs[4]

[5].
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Step 1: Friedel-Crafts Alkylation

Step 2: Nitrile Reduction

Step 3: N-Alkylation (Example)

Cinnamonitrile + Benzene

3,3-Diphenylpropionitrile

 AlCl3 

3,3-Diphenylpropylamine

 H2, Catalyst (Raney Ni or Pd/C), NH3 

N-Methyl-3,3-diphenylpropylamine

 One-pot reaction:
1. Aldehyde (Schiff Base)

2. Methylating Agent
3. Hydrolysis 

Click to download full resolution via product page

Caption: General three-step synthesis of N-methyl-3,3-diphenylpropylamine.

Data Summary
The following tables summarize the key reagents, conditions, and quantitative outcomes for the

synthesis of 3,3-diphenylpropylamine and its N-methyl derivative.

Table 1: Summary of Reagents and Reaction Conditions
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Step Reaction
Key
Reagents

Catalyst Solvent
Temperatur
e

1
Friedel-Crafts

Alkylation

Cinnamonitril

e, Benzene

Aluminum

Chloride

(AlCl₃)

Benzene Reflux

2
Nitrile

Reduction

3,3-

Diphenylpropi

onitrile

Raney Nickel

or Pd/CaCO₃

Methanol or

Ethanol
80 - 120 °C

3 N-Methylation

3,3-

Diphenylprop

ylamine,

Aldehyde,

Methylating

Agent

-
Aromatic

Hydrocarbon
Reflux

Table 2: Yields and Physical Properties of Products

Compound
Molecular
Formula

Molecular
Weight

Yield
Boiling
Point (B.P.)

Purity

3,3-

Diphenylprop

ylamine

C₁₅H₁₇N
211.30 g/mol

[6]
93 - 95.5%[4]

172-175 °C /

5 mmHg[4]
>97%

N-Methyl-3,3-

diphenylprop

ylamine

C₁₆H₁₉N 225.33 g/mol 85 - 92%[5] - >90%[1]

Experimental Protocols
Protocol 1: Synthesis of 3,3-Diphenylpropionitrile via
Friedel-Crafts Alkylation
This procedure details the reaction of cinnamonitrile with benzene to form the

diphenylpropionitrile intermediate.
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Materials:

Cinnamonitrile

Benzene (dry)

Aluminum chloride (anhydrous, powdered)

Hydrochloric acid (concentrated)

Crushed ice

Sodium bicarbonate solution (saturated)

Anhydrous sodium sulfate

Ether

Equipment:

2L three-necked round-bottom flask

Sealed stirrer

Reflux condenser

Dropping funnel

Heating mantle (steam bath)

Procedure:

To a dry 2L three-necked flask, add 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole)

of powdered anhydrous aluminum chloride[7].

Begin stirring and heat the mixture to a vigorous reflux using a steam bath.

Separately, prepare a solution of the starting α-bromo-α-phenylacetonitrile (prepared from

benzyl cyanide) in benzene. Add this solution dropwise to the boiling benzene-AlCl₃ mixture
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over 2 hours[7]. Note: A similar Friedel-Crafts reaction can be performed directly with

cinnamonitrile and benzene[4][5].

After the addition is complete, continue refluxing for an additional hour[7].

Cool the reaction flask and pour the mixture slowly into a stirred mixture of 1 kg of crushed

ice and 100 mL of concentrated hydrochloric acid[7][8].

Separate the benzene layer. Extract the aqueous layer twice with 250 mL portions of ether.

Combine the organic (benzene and ether) layers and wash successively with 500 mL of

water, 250 mL of saturated sodium bicarbonate solution, and finally 500 mL of water[7].

Dry the organic layer over anhydrous sodium sulfate.

Remove the solvent by distillation. The crude product, 3,3-diphenylpropionitrile, can be

purified by vacuum distillation or recrystallization from a suitable solvent like isopropyl

alcohol[9].

Protocol 2: Synthesis of 3,3-Diphenylpropylamine via
Catalytic Hydrogenation
This protocol describes the reduction of the nitrile group to a primary amine.

Materials:

3,3-Diphenylpropionitrile

Methanol or Ethanol

Ammonia gas

Catalyst: Raney Nickel or Palladium on Calcium Carbonate (Pd/CaCO₃)

Equipment:

High-pressure hydrogenation reactor (autoclave)
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Vacuum distillation apparatus

Procedure:

Dissolve 41.4 g (0.2 moles) of 3,3-diphenylpropionitrile in 200 mL of ethanol in the reaction

vessel[4].

Add 6 g of the palladium/calcium carbonate catalyst to the solution.

Seal the reactor and introduce approximately 50.0 g of ammonia gas.

Pressurize the reactor with hydrogen gas to 2-5 MPa.

Heat the mixture to 80-120 °C with continuous stirring until the reaction is complete

(hydrogen uptake ceases)[4].

Cool the reactor, vent the excess pressure, and filter the mixture to remove the catalyst.

Evaporate the solvent from the filtrate under reduced pressure.

Purify the resulting crude 3,3-diphenylpropylamine by vacuum distillation, collecting the

fraction at 172-175 °C / 5 mmHg[4]. This should yield a colorless, transparent liquid. The

expected yield is approximately 95.5%[4].

Workflow for N-Alkylation
The primary amine can be further derivatized. A common and efficient method is a "one-pot"

synthesis that proceeds through a Schiff base intermediate without needing to isolate it[5].

3,3-Diphenylpropylamine Schiff Base Intermediate

+ Aldehyde
(Reflux, Dehydration) Methyl Quaternary

Ammonium Salt
+ Methylating Agent N-Methyl-3,3-diphenylpropylamine

Hydrolysis
(Dilute H2SO4)

Click to download full resolution via product page

Caption: One-pot reaction pathway for N-methylation of 3,3-diphenylpropylamine.
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Protocol 3: One-Pot Synthesis of N-Methyl-3,3-
diphenylpropylamine
This protocol provides an efficient method for synthesizing N-methylated derivatives.

Materials:

3,3-Diphenylpropylamine

An aldehyde (e.g., formaldehyde or its equivalent)

A methylating agent (e.g., dimethyl sulfate)

An aromatic hydrocarbon solvent (e.g., Toluene)

Dilute sulfuric acid

Sodium hydroxide solution

Equipment:

Round-bottom flask with Dean-Stark trap

Reflux condenser

Stirrer

Separatory funnel

Reduced pressure distillation apparatus

Procedure:

Dissolve 3,3-diphenylpropylamine and the chosen aldehyde in an aromatic hydrocarbon

solvent in a flask equipped with a Dean-Stark trap[4][5].

Heat the mixture to reflux to form the Schiff base, collecting the water byproduct in the trap.
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Once the Schiff base formation is complete, add the methylating agent directly to the

reaction mixture and continue the reaction[4].

After methylation is complete, add dilute sulfuric acid solution and reflux the mixture.

Perform steam distillation to remove any free aldehyde[4].

Cool the remaining solution and adjust the pH to 9-12 with a sodium hydroxide solution.

Separate the resulting oil layer.

Purify the crude N-methyl-3,3-diphenylpropylamine by reduced pressure distillation to

obtain a colorless, transparent liquid[4]. The expected yield is between 85-92%[5]. The final

product can be further purified and converted to its hydrochloride salt if desired[5].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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